molecular formula C24H26N6O5S B1242104 Pirbenicillin CAS No. 55975-92-3

Pirbenicillin

Cat. No. B1242104
CAS RN: 55975-92-3
M. Wt: 510.6 g/mol
InChI Key: WRFCGBVLTRJBKN-QSNWEANLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pirbenicillin is a semisynthetic penicillin with antibacterial activity. Pirbenicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.

Scientific Research Applications

Broad-Spectrum Antibacterial Activity

Pirbenicillin, a semisynthetic penicillin, has shown significant broad-spectrum antibacterial activity. It exhibits strong inhibitory effects on a variety of bacterial strains including Proteus aeruginosa, P. mirabilis, Enterobacter spp., Serratia spp., and Escherichia coli. It has been compared favorably against other penicillins like carbenicillin and ticarcillin in terms of activity against these bacteria (Bodey, Rodriguez, & Weaver, 1976), (Retsema, English, & Lynch, 1976).

Comparative Efficacy Against Pseudomonas aeruginosa

Studies comparing pirbenicillin with other antibiotics like ticarcillin and carbenicillin have shown its superior efficacy against Pseudomonas aeruginosa, a common cause of infections in humans. This efficacy is particularly pronounced at different pH levels and inoculum sizes (Murakawa & Sabath, 1977).

Interaction with Other Antibiotics

Pirbenicillin has been studied in combination with other antibiotics like gentamicin. The combination has shown enhanced inhibitory and bactericidal effects against various bacterial isolates, suggesting the potential for combined antibiotic therapies (Lopez et al., 1977).

Pharmacokinetic Parameters

Research on the pharmacokinetic parameters of pirbenicillin in animal models like mice has provided insights into its absorption, distribution, metabolism, and excretion. These studies are crucial for understanding how the drug behaves in the body and for optimizing its clinical use (English, Girard, & Retsema, 1976).

Comparative Studies with Other Penicillins

Comparative studies with other penicillins have highlighted the unique properties of pirbenicillin. Its activity against a range of gram-negative organisms, including Klebsiella species and E. coli, has been a point of interest in such studies, helping to differentiate it from other antibiotics in its class (Wise et al., 1978).

properties

CAS RN

55975-92-3

Product Name

Pirbenicillin

Molecular Formula

C24H26N6O5S

Molecular Weight

510.6 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C24H26N6O5S/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35)/t16-,17-,18+,22-/m1/s1

InChI Key

WRFCGBVLTRJBKN-QSNWEANLSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)O)C

Other CAS RN

55975-92-3

synonyms

6-(D-2-phenyl-2-(N-4-pyridylformimidyl aminoacetamido)acetamido)penicillanic acid
CP-33,994
CP-33994-2
pirbenicillin
pirbenicillin, (D-(2S-(2alpha,5alpha,6beta)))-isomer
pirbenicillin, monosodium salt, (D-(2S-(2alpha,5alpha,6beta)))-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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